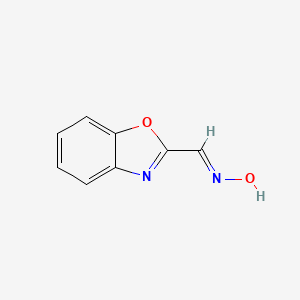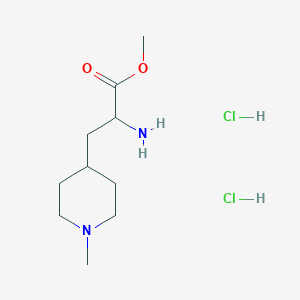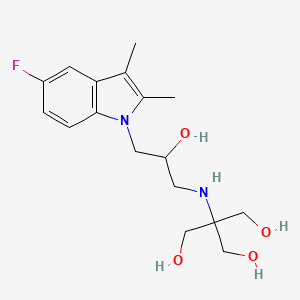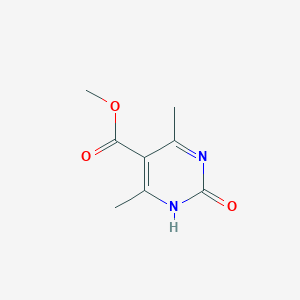
Benzooxazole-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzooxazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The synthetic strategies of benzoxazoles have been extensively studied and have seen significant advancements . Oximes can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . The oxime group has been found to have a positive effect on the activity of the compound .Molecular Structure Analysis
In organic chemistry, an oxime is an organic compound belonging to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime . O-substituted oximes form a closely related family of compounds .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Naphthopyranoisoxazoles : Benzooxazole-2-carbaldehyde oxime derivatives have been utilized in the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are formed through oxidation processes involving potassium iodide, iodine, sodium bicarbonate, sodium hypochlorite, and triethylamine (Liaskopoulos et al., 2008).
Formation of pH-sensitive Spin Probes : In a study on imidazole 3-oxides, benzooxazole-2-carbaldehyde oxime derivatives were used to create stable nitroxides that act as pH-sensitive spin probes. This involves converting the oximes to cyano derivatives and reacting them with primary or secondary amines (Kirilyuk et al., 2003).
Cascade Formation of Isoxazoles : Research shows the use of similar compounds in the creation of isoxazoles, crucial in pharmaceutical sciences. The compounds are synthesized through condensation reactions, illustrating the versatility of benzooxazole-2-carbaldehyde oxime in synthesizing nitrogen-containing heterocycles (Burkhard et al., 2011).
Mechanochemical and Conformational Studies
- Mechanochemical Transformations : A study explored the mechanochemical pathways for transforming N-heterocyclic carbonyl compounds into oximes using hydroxylamine hydrochloride. This green, solvent-free method, which is applicable to benzooxazole-2-carbaldehyde oxime, underscores the potential environmental benefits of such transformations (Primožič et al., 2014).
Photoreactive and Luminescent Properties
- Bichromophoric Dye Synthesis : The reaction of benzooxazole-2-carbaldehyde oxime derivatives with julolidine-9-carbaldehyde results in the formation of highly colored dyes with significant absorption, illustrating the compound's use in dye and pigment chemistry (Prostota et al., 2013).
Coordination Chemistry and Complex Formation
Dinuclear and Trinuclear Complex Formation : The use of pyridyl oxime derivatives, including benzooxazole-2-carbaldehyde oxime, in zinc(II) carboxylate chemistry resulted in the formation of dinuclear and trinuclear complexes, indicating potential applications in coordination chemistry (Konidaris et al., 2009).
Silver-Imidazolecarbaldehyde Oxime Complexes : The structural and computational analysis of silver imidazolecarbaldehyde oxime complexes shows the versatile coordination modes of such compounds, highlighting their potential in crystallography and molecular design (Ofori et al., 2016).
Orientations Futures
The future directions in the field of oximes involve improving the blood brain barrier penetration for the treatment of organophosphorus poisoning . There is also interest in transitioning from oxime to the next potential organophosphorus poisoning therapy using enzymes . These developments could potentially apply to Benzooxazole-2-carbaldehyde oxime as well.
Propriétés
IUPAC Name |
(NE)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTQRZVUIOHZMQ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3004885.png)
![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)
![3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3004888.png)
![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)
![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3004894.png)



![N-[(4-Fluorophenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3004902.png)